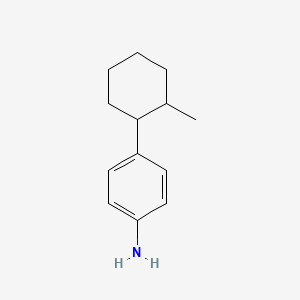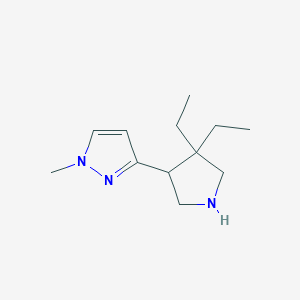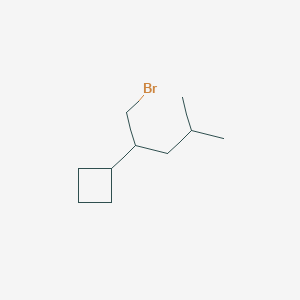
(1-Bromo-4-methylpentan-2-yl)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Bromo-4-methylpentan-2-yl)cyclobutane is an organic compound with the molecular formula C₁₀H₁₉Br. It is a cyclobutane derivative with a bromine atom and a methylpentyl group attached to the cyclobutane ring. This compound is used primarily in research settings and has various applications in organic synthesis and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-4-methylpentan-2-yl)cyclobutane typically involves the bromination of a suitable precursor. One common method is the bromination of 4-methylpentan-2-ylcyclobutane using bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl₄) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions using similar conditions as described above. The process may be optimized for higher yields and purity, and safety measures are implemented to handle the hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
(1-Bromo-4-methylpentan-2-yl)cyclobutane can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (t-BuOK) can lead to the formation of alkenes.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines (RNH₂) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination: Alkenes are the major products.
Reduction: The major product is the corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
(1-Bromo-4-methylpentan-2-yl)cyclobutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use it to develop new pharmaceuticals and study their biological activities.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Chemical Biology: The compound is used to study biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of (1-Bromo-4-methylpentan-2-yl)cyclobutane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through an Sₙ2 or Sₙ1 mechanism, depending on the reaction conditions. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
(1-Chloro-4-methylpentan-2-yl)cyclobutane: Similar structure but with a chlorine atom instead of bromine.
(1-Iodo-4-methylpentan-2-yl)cyclobutane: Similar structure but with an iodine atom instead of bromine.
(1-Fluoro-4-methylpentan-2-yl)cyclobutane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(1-Bromo-4-methylpentan-2-yl)cyclobutane is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electron-withdrawing properties also influence the compound’s reactivity and stability in various chemical reactions.
Propiedades
Fórmula molecular |
C10H19Br |
|---|---|
Peso molecular |
219.16 g/mol |
Nombre IUPAC |
(1-bromo-4-methylpentan-2-yl)cyclobutane |
InChI |
InChI=1S/C10H19Br/c1-8(2)6-10(7-11)9-4-3-5-9/h8-10H,3-7H2,1-2H3 |
Clave InChI |
UZXVPQLZIZFIDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CBr)C1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13204972.png)
![N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide](/img/structure/B13204975.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-3-methylbutan-1-one](/img/structure/B13204979.png)
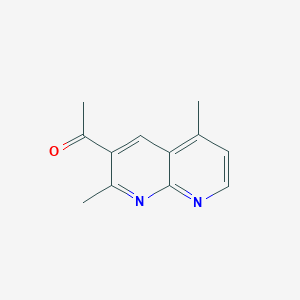
![3-[1-(Aminomethyl)cyclopropyl]-2,5-dimethyloxolan-3-ol](/img/structure/B13205009.png)
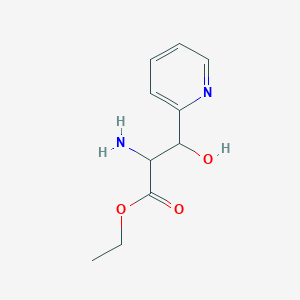

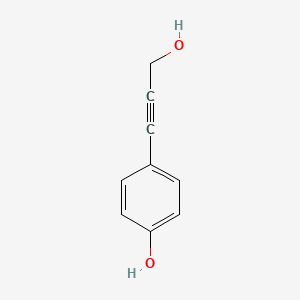

![Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate](/img/structure/B13205022.png)

